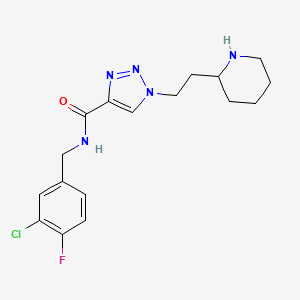

N-(3-chloro-4-fluorobenzyl)-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(3-chloro-4-fluorobenzyl)-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide often involves multi-step reactions, including the construction of the triazole core through cycloaddition processes. Techniques such as nucleophilic substitution and condensation reactions are commonly employed. For instance, compounds with similar structures have been synthesized through reactions that highlight the importance of specific functional group transformations and the use of protecting groups to achieve the desired selectivity and yield (Liu et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and interaction with biological targets. X-ray diffraction studies, alongside spectroscopic methods like NMR and mass spectrometry, are instrumental in elucidating the configuration and conformation of these molecules. For example, the structural characterization of related compounds has been detailed through comprehensive analyses, providing insights into their three-dimensional architecture and the impact of substituents on their overall shape (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical behavior of N-(3-chloro-4-fluorobenzyl)-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide is influenced by its functional groups. Triazole rings are known for their participation in various chemical reactions, including nucleophilic substitution and addition reactions, which can be leveraged for further derivatization or modification of the molecule. These reactions are foundational for exploring the compound's potential as a scaffold for drug development (Jadhav et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, play a significant role in the compound's applicability in various pharmaceutical formulations. These properties are determined by the compound's molecular structure and can be studied through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Govindhan et al., 2017).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for understanding the compound's behavior in biological systems. Studies on similar compounds have focused on their interaction with enzymes, receptors, and other macromolecules, which is critical for assessing their therapeutic potential and safety profile (Shim et al., 2002).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among these, a compound with a fluorobenzyl amino substitution was found to exhibit promising activity against all tests, demonstrating the potential of such derivatives in antituberculosis research (Jeankumar et al., 2013).

Antifungal Potential

A novel benzofuran-1,2,3-triazole hybrid was synthesized and investigated for its antifungal potential against white-rot and brown-rot fungi. The study revealed that certain compounds, particularly those with fluorobenzyl substitutions, demonstrated significant antifungal activity, highlighting the potential use of these compounds in developing fungicidal preservatives (Abedinifar et al., 2020).

Antipsychotic Agents

Heterocyclic carboxamides, analogues of a known antipsychotic agent, were synthesized and evaluated for their potential as antipsychotic agents. These compounds were tested for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize specific behavioral effects in mice. This research indicates the importance of structural derivatives in the development of new therapeutic agents for psychiatric disorders (Norman et al., 1996).

Antiepileptic Drug Synthesis

A novel approach to the synthesis of the antiepileptic drug rufinamide and its analogues was demonstrated through a one-pot reaction employing solventless, metal-free catalysis. This method provides an efficient and environmentally friendly route to the synthesis of these compounds, emphasizing the importance of innovative synthetic strategies in pharmaceutical development (Bonacorso et al., 2015).

Eigenschaften

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClFN5O/c18-14-9-12(4-5-15(14)19)10-21-17(25)16-11-24(23-22-16)8-6-13-3-1-2-7-20-13/h4-5,9,11,13,20H,1-3,6-8,10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMCTAZTDQOORG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorobenzyl)-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)

![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)

![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)